molecular formula C20H32O2 B1151938 Agatholal CAS No. 3650-31-5

Agatholal

Cat. No.: B1151938
CAS No.: 3650-31-5
M. Wt: 304.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Agatholal, also known as Agathol, is an organic compound with the chemical formula C20H32O2. It is a colorless to pale yellow liquid with a unique aromatic taste and a floral, sweet scent. This compound is primarily used as an additive in fragrances and perfumes, and it is also widely used in cosmetics and personal care products .

Preparation Methods

The preparation of Agatholal is generally achieved through synthetic chemical reactions. One of the most commonly used methods involves synthesizing this compound from α-terpineol (α-pinene) or mannitol (mannitol) by oxidation and other organic synthesis steps . Industrial production methods often involve large-scale synthesis using these starting materials under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Agatholal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of this compound with modified functional groups .

Scientific Research Applications

Agatholal has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various organic compounds. In biology and medicine, this compound exhibits cytotoxic activity and is studied for its potential use in cancer treatment. It is also used in the development of new fragrances and personal care products in the industry .

Mechanism of Action

The mechanism of action of Agatholal involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its cytotoxic activity are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Agatholal is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other diterpenoids like abietic acid, dehydroabietic acid, and pimaric acid. These compounds share some structural similarities with this compound but differ in their functional groups and biological activities. This compound’s unique aromatic scent and cytotoxic activity distinguish it from these related compounds .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLWKIHHQUNBQK-AKZLODSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the structure of agatholal?

A1: Understanding the structure of a natural product like this compound is a crucial first step in exploring its potential uses and properties. [] This knowledge provides a foundation for:

    Q2: What can the spectroscopic data tell us about this compound?

    A2: While the provided abstract doesn't detail the specific spectroscopic data, we can infer that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were likely employed. [] These techniques provide information about:

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